tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
Description
Tetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid (hereafter referred to as Compound A) is a polycyclic aromatic hydrocarbon (PAH) derivative with two carboxylic acid groups at positions 15 and 14. Its IUPAC name reflects a tetracyclic framework comprising fused six- and two-membered rings. Key properties include:
Properties
CAS No. |
27069-21-2 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22) |
InChI Key |
NYMGGONMSRTFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps involve cyclization and functional group transformations to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
15-Methyltetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic Acid
- Molecular formula : C₁₇H₁₂O₂.
- Key differences :
(15S,16S)-Tetracyclo[6.6.2.0.0]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
- Molecular formula : C₁₆H₁₄N₂.
- Key differences: Functional groups: Amino groups replace carboxylic acids, altering pH-dependent solubility (basic vs. acidic). Molecular weight**: ~236.31 g/mol (). Reactivity: Amino groups enable Schiff base formation or coordination chemistry, relevant in catalysis .
Dimethyl Tetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate
- Molecular formula : C₂₀H₁₆O₄.
- Key differences :
Comparison with Simpler Dicarboxylic Acids
Linear C₁₆–C₂₂ Dicarboxylic Acids
- Example : 13,14-Dimethyloctacosanedioic acid (C₃₀H₅₈O₄).
- Key differences :
- Contrast : Compound A’s aromaticity may confer UV absorption properties, unlike aliphatic analogs.
Cyclohexane-1,2-dicarboxylic Acid
- Molecular formula : C₈H₁₀O₄.
- Key differences :
Comparison with Other Polycyclic Systems
Pentacyclo[6.6.5.0²,7.0⁹,14.0¹⁵,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Molecular formula : C₁₉H₁₄O₃.
- Key differences :
Bicyclo[5.5.0]dodeca-1,3,5,6,8,10-hexaene-9,10-dicarboxylate
- Molecular formula : C₁₄H₁₂O₄.
- Key differences :
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Thermal Stability : Compound A’s rigid structure may outperform linear dicarboxylic acids in high-temperature applications (e.g., polymer additives) .
- Crystallography : Tricarboxylic analogs () exhibit defined crystal packing (orthorhombic, P2₁2₁2₁), suggesting Compound A could form stable cocrystals for material design.
Biological Activity
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid (commonly referred to as tetracyclohexadecadiene) is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. Recent studies have focused on its biological activity, particularly in the fields of cancer research and antimicrobial properties.
- Molecular Formula : C18H12O4
- Molecular Weight : 338.265 g/mol
- CAS Number : 64508-98-1
- Density : Not available
- Boiling Point : 556ºC at 760 mmHg
- Flash Point : 304.1ºC
Biological Activity Overview
The biological activity of this compound has been explored through various studies that highlight its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
-
Cytotoxicity Studies :
- A study investigated the cytotoxic effects of derivatives of this compound against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death in cancerous cells.
- The observed IC50 values were:
- Mechanism of Action :
Study 1: Cytotoxic Effects on HepG2 and MCF-7 Cells
| Cell Line | IC50 (µg/ml) | % Viability at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7% |
| MCF-7 | 100 | 78.14% |
| HaCaT | >250 | 82.23% |
| NIH 3T3 | >500 | 96.11% |
This study demonstrated that tetracyclo[6.6.2.02,7.09,14]hexadeca-15,16-dicarboxylic acid effectively reduced cell viability in cancerous cells while sparing normal cells .
Study 2: Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 0.13 to 2 µg/ml against extended-spectrum beta-lactamase (ESBL) producing strains . This suggests that the compound may have broad-spectrum antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
